3(2H)-Furanone, 5-ethyl-2,2-dimethyl- 3(2H)-Furanone, 5-ethyl-2,2-dimethyl-
Brand Name: Vulcanchem
CAS No.: 18458-23-6
VCID: VC19696417
InChI: InChI=1S/C8H12O2/c1-4-6-5-7(9)8(2,3)10-6/h5H,4H2,1-3H3
SMILES:
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol

3(2H)-Furanone, 5-ethyl-2,2-dimethyl-

CAS No.: 18458-23-6

Cat. No.: VC19696417

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

3(2H)-Furanone, 5-ethyl-2,2-dimethyl- - 18458-23-6

Specification

CAS No. 18458-23-6
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
IUPAC Name 5-ethyl-2,2-dimethylfuran-3-one
Standard InChI InChI=1S/C8H12O2/c1-4-6-5-7(9)8(2,3)10-6/h5H,4H2,1-3H3
Standard InChI Key VHPMRLOJYLTYEA-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=O)C(O1)(C)C

Introduction

Chemical Identity and Structural Characteristics

3(2H)-Furanone, 5-ethyl-2,2-dimethyl- (CAS: 18458-23-6) is a bicyclic organic compound belonging to the furanone family. Its molecular formula is C₈H₁₂O₂, with a molecular weight of 140.18 g/mol . The structure consists of a furan ring (a five-membered aromatic oxygen heterocycle) substituted with a ketone group at position 3 and alkyl groups at positions 2 and 5. Specifically:

  • Position 2: Two methyl groups (-CH₃) attached to the same carbon.

  • Position 5: An ethyl group (-CH₂CH₃).

This substitution pattern distinguishes it from related furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), which contains hydroxyl and methyl groups . The absence of a hydroxyl group in 5-ethyl-2,2-dimethyl-3(2H)-furanone reduces its polarity, influencing its solubility and volatility (Table 1).

Table 1: Physical and Chemical Properties

PropertyValue/DescriptionSource
Boiling Point~200–220°C (estimated)
Density1.02–1.05 g/cm³ (predicted)
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, DMSO)
Flash Point>93°C

Synthesis and Manufacturing Pathways

Cyclization of Diketones

Acyclic diketones, such as 3-oxopentane-2,4-dione, can undergo acid-catalyzed cyclization to form the furanone ring. Ethyl and methyl groups are introduced via alkylation during or after cyclization .

Aldol Condensation

Aldol reactions between aldehydes and ketones may yield α,β-unsaturated carbonyl intermediates, which can cyclize to form furanones. For example, condensation of ethyl acetoacetate with formaldehyde derivatives could generate the target compound .

Table 2: Synthetic Routes and Yields

MethodStarting MaterialsYield (%)Reference
Cyclization3-Oxopentane-2,4-dione, alkylating agents45–60
Aldol CondensationEthyl acetoacetate, formaldehyde30–40

Applications in Industry and Research

Pharmaceutical Intermediates

Furanones are explored as precursors for anti-inflammatory and antimicrobial agents. Although this compound lacks direct pharmacological data, structural analogs (e.g., COX-2 inhibitors) highlight its potential utility .

Material Science

The compound’s rigid bicyclic structure is investigated for polymer modification, where it may enhance thermal stability in polyesters or polyamides .

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods to improve yield and selectivity.

  • Toxicological Profiling: Conduct in vitro assays to assess genotoxicity and endocrine disruption potential.

  • Applications in Green Chemistry: Explore its role as a bio-based solvent or catalyst in sustainable reactions .

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